molecular formula C12H14Cl2N2O2 B1285467 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride CAS No. 1062276-08-7

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride

Cat. No.: B1285467
CAS No.: 1062276-08-7
M. Wt: 289.15 g/mol
InChI Key: ZQECUQRCWUEUPZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of quinoline derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques is crucial to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(quinolin-3-yl)propanoic acid dihydrochloride
  • 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid
  • 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride

Uniqueness

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-3-quinolin-4-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;/h1-6,10H,7,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQECUQRCWUEUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583470
Record name 3-Quinolin-4-ylalanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062276-08-7
Record name 3-Quinolin-4-ylalanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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